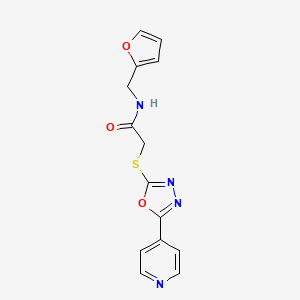

N-(furan-2-ylmethyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a thioacetamide linker. The acetamide nitrogen is further substituted with a furan-2-ylmethyl group.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-12(16-8-11-2-1-7-20-11)9-22-14-18-17-13(21-14)10-3-5-15-6-4-10/h1-7H,8-9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYWSBKIFQACFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. The compound has been tested against several cancer cell lines with promising results.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 22.04 | Induction of apoptosis via caspase pathway |

| HepG2 | 34.94 | Inhibition of telomerase activity |

| A549 | 8.4 | HDAC inhibition |

| HT-29 | 6.5 | Topoisomerase II inhibition |

The above table summarizes the IC values for different cancer cell lines, demonstrating the compound's potential as an anticancer agent.

The mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymes : The compound targets key enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell growth and survival.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can interfere with the cell cycle progression in cancer cells, contributing to its cytotoxic effects.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

- Furan Ring : The presence of the furan moiety enhances lipophilicity and cellular uptake.

- Oxadiazole Ring : This component is essential for anticancer activity, as it participates in interactions with biological targets.

- Thioamide Group : Contributes to the compound's ability to form stable interactions with target proteins.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

- A study demonstrated that compounds with oxadiazole scaffolds showed significant activity against various human cancer cell lines, supporting the hypothesis that modifications to this scaffold can yield potent anticancer agents .

- Another investigation into related thiazolidinones indicated that modifications could enhance their bioactivity against MCF-7 and DU145 cell lines .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, particularly due to the presence of the oxadiazole moiety which is known for its ability to inhibit cancer cell proliferation. Several studies have highlighted its efficacy against various cancer cell lines:

- Telomerase Inhibition : Research has demonstrated that derivatives containing the 1,3,4-oxadiazole structure exhibit significant telomerase inhibitory activity against gastric cancer cell lines. For instance, a study reported that certain derivatives showed IC50 values comparable to established anticancer drugs, suggesting their potential as therapeutic agents against cancer .

- Broad-Spectrum Antiproliferative Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against multiple human cancer cell lines (NCI-58). One compound exhibited over 90% inhibition in several breast and leukemia cancer cell lines, indicating a strong potential for further development as an anticancer drug .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related oxadiazole derivatives have shown promising results:

- Bacterial Inhibition : Compounds with similar oxadiazole frameworks have been reported to possess antibacterial properties against various strains of bacteria. The presence of the pyridine ring may enhance the antimicrobial efficacy by improving solubility and bioactivity .

Mechanistic Insights

Understanding the mechanisms by which N-(furan-2-ylmethyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects is crucial for its application in drug design:

- Apoptosis Induction : Studies indicate that compounds with this structure can activate apoptotic pathways in cancer cells. For example, one study observed that a pyridine-based derivative significantly increased apoptosis in MCF-7 breast cancer cells .

Structure Activity Relationship (SAR)

The relationship between chemical structure and biological activity is essential for optimizing drug candidates:

| Compound Structure | Biological Activity | IC50 Value |

|---|---|---|

| Oxadiazole Derivative A | Telomerase Inhibition | 2.3 µM |

| Oxadiazole Derivative B | Anticancer (MCF7) | 1.18 µM |

| Oxadiazole Derivative C | Antimicrobial (E. coli) | Not specified |

This table summarizes some of the key findings regarding the structure and corresponding biological activities of related compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its furan-2-ylmethyl and pyridin-4-yl substituents. Key comparisons with analogous derivatives include:

Heterocyclic Modifications

- Benzofuran vs. Furan Derivatives: Compounds like 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) () replace the furan with a brominated benzofuran. Benzofuran derivatives also exhibit tyrosinase inhibition, suggesting that heterocycle size and substitution impact target selectivity . N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) () replaces the furan with a nitrophenyl-thiazole group.

Pyridine vs. Other Aromatic Groups

- Pyrimidine Derivatives: Compound 154 () features a pyrimidinyl group instead of pyridine. This suggests that nitrogen positioning in aromatic substituents critically influences cytotoxicity .

- Indole and Benzothiazole Derivatives: Compounds like N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4d) () and 8t–8w () incorporate phthalazinone or indole groups. These bulky substituents improve enzyme inhibition (e.g., lipoxygenase, cholinesterase) due to enhanced hydrophobic interactions .

Physicochemical Properties

- Melting Points: Rigid substituents (e.g., phthalazinone in 4b) drastically increase melting points (>300°C), whereas flexible groups (e.g., furan) likely reduce thermal stability.

- Synthetic Yields : Bulky aromatic substituents (e.g., benzylthio in 5h ) correlate with higher yields (88%), possibly due to improved crystallization .

Q & A

Q. Advanced

- BBB Permeability : Use PAMPA-BBB or in silico tools like SwissADME to assess blood-brain barrier penetration .

- Free Energy Perturbation (FEP) : To optimize substituents for enhanced binding and solubility .

- ADMET Profiling : Predict toxicity (ProTox-II) and metabolic pathways (CYP450 interaction) .

How are crystallographic data analyzed to resolve polymorphism or hydrate formation?

Q. Advanced

- SHELXL Refinement : Resolve twinning or disorder in crystal structures using constraints and restraints .

- Thermogravimetric Analysis (TGA) : Detect hydrate formation by mass loss upon heating .

- Powder XRD : Compare experimental and simulated patterns to identify polymorphic forms .

What strategies mitigate degradation during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.